

An In-depth Technical Guide to Famotidine Related Compound D USP Reference Standard

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Compound of Interest

Compound Name: *Famotidine propanamide*

CAS No.: 76824-16-3

Cat. No.: B194838

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Famotidine, a potent histamine H₂-receptor antagonist, is widely used for the treatment of gastric ulcers and gastroesophageal reflux disease.[1] The synthesis and degradation of Famotidine can result in the formation of various related compounds, or impurities, which must be meticulously monitored and controlled to guarantee the drug's quality, safety, and efficacy. The United States Pharmacopeia (USP) establishes rigorous standards for APIs and their related impurities, providing well-characterized reference standards to ensure analytical accuracy and consistency across the industry.[2][3]

This technical guide provides a comprehensive overview of Famotidine Related Compound D, a key impurity of Famotidine. As a Senior Application Scientist, this document will delve into the core properties of the Famotidine Related Compound D USP reference standard, its significance in quality control, and the analytical methodologies for its precise identification and quantification.

The Role of Famotidine Related Compound D as a USP Reference Standard

The Famotidine Related Compound D USP Reference Standard is a highly purified and well-characterized material intended for use in specified quality tests and assays as outlined in the USP compendia.[8] Its primary application is in the "Organic Impurities" test within the USP monograph for Famotidine.[10] The availability of this certified reference standard is crucial for:

- **Method Validation:** Ensuring the analytical method is specific, accurate, precise, and linear for the quantification of this impurity.
- **Impurity Identification:** Confirming the identity of peaks in a chromatogram corresponding to Famotidine Related Compound D.
- **Quantification:** Accurately determining the level of Famotidine Related Compound D in both the Famotidine drug substance and finished pharmaceutical products.[11][12][13]
- **Regulatory Compliance:** Demonstrating to regulatory authorities that the levels of this impurity are within the acceptable limits defined by the pharmacopeia.

The use of a USP Reference Standard provides a self-validating system for analytical procedures, as it is a globally recognized benchmark for quality.

Analytical Methodology: Chromatographic Analysis of Famotidine Related Compound D

The United States Pharmacopeia (USP) monograph for Famotidine outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of organic impurities, including Famotidine Related Compound D.[10] This method is designed to separate Famotidine from its potential process-related impurities and degradation products.

Causality Behind Experimental Choices in the USP HPLC Method:

The selection of the chromatographic conditions is based on the physicochemical properties of Famotidine and its related compounds.

- **Stationary Phase (Column):** A C18 column is chosen for its hydrophobic properties, which allows for the retention and separation of the relatively polar Famotidine and its impurities based on their differential partitioning between the mobile and stationary phases.[12]
- **Mobile Phase:** The mobile phase consists of a buffered aqueous solution and organic modifiers (acetonitrile and methanol).[10] The buffer (sodium 1-hexanesulfonate in acetic acid) acts as an ion-pairing agent, which improves the retention and peak shape of the basic analytes on the C18 column.[12][13] The gradient elution, with a changing ratio of aqueous and organic phases, is employed to ensure the elution of all compounds with good resolution within a reasonable timeframe.[12]
- **Detection:** UV detection at 266 nm is utilized as Famotidine and its related compounds, containing a thiazole ring, exhibit significant absorbance at this wavelength.[12]

Experimental Protocol: USP Method for Organic Impurities in Famotidine

The following is a detailed, step-by-step methodology based on the USP monograph for Famotidine.[10]

1. Preparation of Solutions:

- **Buffer:** Prepare a solution of 1.882 g/L of sodium 1-hexanesulfonate in water. Adjust the pH to 3.5 with glacial acetic acid.
- **Solution A:** Mix acetonitrile, methanol, and Buffer in a ratio of 94:6:900.
- **Solution B:** Acetonitrile.
- **Standard Stock Solution:** Prepare a solution of USP Famotidine RS in Solution A at a concentration of 0.5 mg/mL.
- **Standard Solution:** Dilute the Standard Stock Solution with Solution A to obtain a concentration of 0.5 µg/mL.
- **System Suitability Stock Solution:** Prepare a solution of USP Famotidine Related Compound D RS in methanol at a concentration of 0.25 mg/mL.

- **System Suitability Solution:** Transfer 1 mL of the System Suitability Stock Solution and 0.5 mL of the Standard Stock Solution into a 100-mL volumetric flask, and dilute with Solution A to volume.
- **Sample Solution:** Prepare a solution of the Famotidine sample in Solution A at a concentration of 0.5 mg/mL.

2. Chromatographic System:

- **Column:** 4.6-mm × 25-cm; C18 packing.
- **Mobile Phase:** See the gradient table below.
- **Flow Rate:** As specified in the gradient table.
- **Detector:** UV at 266 nm.
- **Injection Volume:** Typically 20 µL.

3. Gradient Program:

Time (minutes)	Solution A (%)	Solution B (%)	Flow Rate (mL/min)
0	100	0	1
23	96	4	1
27	96	4	2
47	78	22	2
48	100	0	2
54	100	0	1

4. System Suitability:

- Inject the System Suitability Solution.

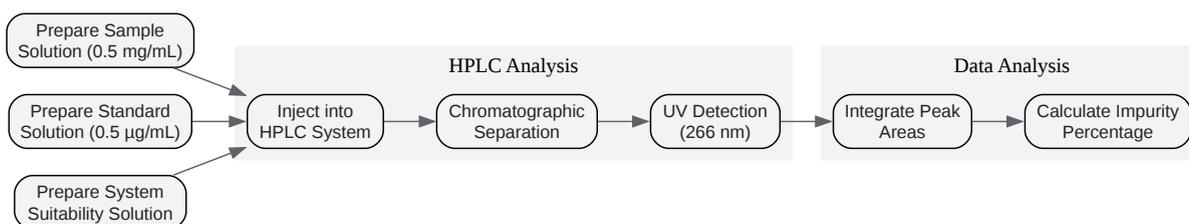
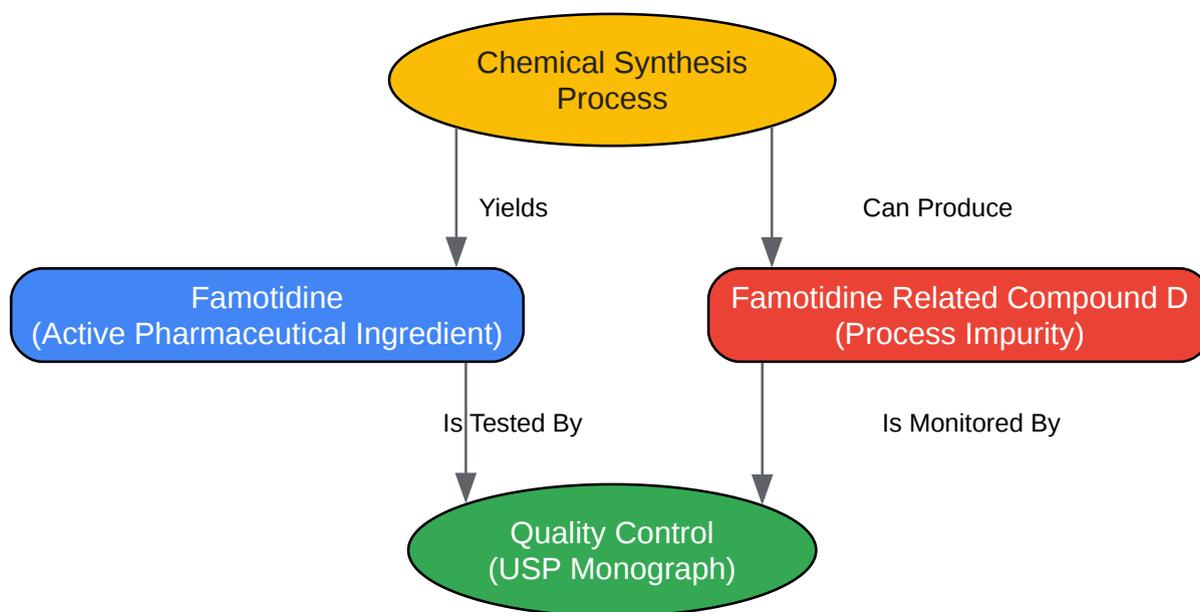
- The resolution between the famotidine peak and the famotidine related compound D peak should be adequate.
- The relative standard deviation for replicate injections of the famotidine peak should not be more than 2.0%.

5. Procedure:

- Inject equal volumes of the Standard Solution and the Sample Solution into the chromatograph.
- Record the chromatograms and measure the peak responses.
- Calculate the percentage of Famotidine Related Compound D in the Famotidine sample.

Visualization of Key Relationships

Relationship between Famotidine and Famotidine Related Compound D



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Caption: Workflow for the HPLC analysis of Famotidine Related Compound D.

Conclusion

The Famotidine Related Compound D USP Reference Standard is an indispensable tool for the pharmaceutical industry. Its use ensures the reliable and accurate monitoring of this critical impurity in Famotidine drug substance and products, thereby safeguarding patient safety and ensuring compliance with global regulatory standards. This guide has provided a detailed overview of its properties, its role as a reference standard, and the authoritative analytical methodology for its quantification. By adhering to these principles and protocols, researchers, scientists, and drug development professionals can maintain the highest standards of quality in their work.

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